n-Benzyl-2-(methylthio)aniline
Description
Properties
IUPAC Name |
N-benzyl-2-methylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNOXKIZEXALGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-2-(methylthio)aniline typically involves the alkylation of 2-(methylthio)aniline with benzyl halides. One common method is the reaction of 2-(methylthio)aniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: n-Benzyl-2-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Benzyl halides, sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted anilines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of n-benzyl-2-(methylthio)aniline exhibit potential anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor necrosis factor (TNF)-α and interleukin (IL)-1β production, which are crucial in inflammatory responses associated with cancer progression . This suggests a potential therapeutic role for this compound in cancer treatment.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, pretreatment with similar compounds reduced the severity of colitis and rheumatoid arthritis by inhibiting inflammatory pathways . This positions this compound as a candidate for developing new anti-inflammatory drugs.
Materials Science
Electro-optical Applications
this compound derivatives have been explored for their electro-optical properties, particularly in liquid crystal (LC) technology. Doping nematic LCs with such compounds has been shown to decrease the threshold voltage and improve response times in display devices. The increased dielectric anisotropy due to the molecular structure of these compounds enhances performance in electro-optical applications .
Nonlinear Optical Properties
The compound exhibits significant nonlinear optical (NLO) characteristics, making it suitable for applications in photonic devices. Its high second harmonic generation (SHG) efficiency suggests utility in developing advanced optical materials for telecommunications and imaging systems .
Synthetic Chemistry
Building Blocks in Synthesis
this compound serves as a valuable building block in synthetic chemistry. It can be utilized in various reactions to synthesize other complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in electrophilic aromatic substitutions and other transformations .
Case Study 1: Anticancer Research
In a study investigating the effects of this compound derivatives on cancer cell lines, researchers found that certain modifications to the aniline structure enhanced cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through the modulation of key signaling pathways associated with cell survival.
Case Study 2: Liquid Crystal Displays
A recent experimental setup tested this compound doped into a nematic LC mixture. The results demonstrated a significant reduction in switching time compared to pure LC mixtures, highlighting its potential application in faster display technologies.
Mechanism of Action
The mechanism of action of n-Benzyl-2-(methylthio)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include the inhibition of enzyme-substrate binding or the disruption of protein-protein interactions .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Electronic Effects: Methylthio (-SMe): Weak electron-donating group (EDG) via sulfur’s lone pairs. Enhances nucleophilicity at the para position, facilitating Pd-catalyzed C–H activation . Trifluoromethyl (-CF₃): Strong electron-withdrawing group (EWG). Methoxy (-OMe): Strong EDG via resonance. Increases solubility in polar solvents compared to -SMe analogs . Nitro (-NO₂): Very strong EWG. Directs electrophiles to meta positions and deactivates the ring .
Steric and Solubility Considerations :
Biological Activity
n-Benzyl-2-(methylthio)aniline is a compound that has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a benzyl group and a methylthio group attached to an aniline structure. This unique combination contributes to its lipophilicity and biological activity. The presence of the methylthio group allows for various chemical reactions, including oxidation and substitution, which can impact its biological interactions.
The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It can disrupt enzyme-substrate binding or interfere with protein-protein interactions, leading to altered metabolic pathways. This inhibition can affect various biological processes, making it a candidate for further research in pharmacology.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for certain enzymes, potentially affecting their catalytic activity. This property is significant in drug development, where enzyme inhibitors are often sought after for therapeutic purposes.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways. The inhibition was characterized by a decrease in enzyme-substrate affinity, suggesting potential applications in metabolic disease management.
- Antimicrobial Testing : In vitro studies on related methylthio compounds indicated broad-spectrum inhibitory activity against various microorganisms. While direct testing on this compound is needed, its structural similarities suggest potential antimicrobial properties .
- Chemical Reactivity : The compound undergoes various chemical transformations, such as oxidation to form sulfoxides or sulfones, which may also contribute to its biological effects through modified reactivity profiles.
Comparison with Similar Compounds
When compared to structurally similar compounds:
- 2-(Methylthio)aniline : Lacks the benzyl group, making it less lipophilic and potentially less biologically active.
- n-Benzyl-2-(methylthio)benzamide : Contains a benzamide group instead of an aniline group, leading to different chemical properties and reactivity.
The unique combination of the benzyl and methylthio groups in this compound confers specific chemical and biological properties that warrant further investigation.
Q & A
Q. What synthetic strategies are effective for preparing n-Benzyl-2-(methylthio)aniline, and how can purity be optimized?
A common approach involves reductive alkylation of 2-(methylthio)aniline with benzaldehyde using NaBH₄ in acetic acid (AcOH), followed by purification via column chromatography with optimized eluents (e.g., Et₂O:petroleum ether, 1:9 v/v). Yield optimization requires stoichiometric control of benzaldehyde (1.3 equiv) and NaBH₄ (1.04 equiv) to minimize side reactions . Purity (>95%) is achievable through silica gel chromatography and confirmed via HPLC or GC-MS using internal standards like caffeine or phenol derivatives for calibration .
Q. How should researchers handle stability and storage challenges for this compound?
The compound’s thiomethyl (-SMe) and aromatic amine groups make it sensitive to oxidation and moisture. Storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended. Degradation products (e.g., sulfoxides) can be monitored via TLC (silica gel, Rf ~0.3 in hexane:EtOAc 8:2) or LC-MS with electrospray ionization (ESI+) .
Q. What analytical techniques are suitable for characterizing this compound?
- NMR : ¹H/¹³C NMR in CDCl₃ reveals characteristic shifts: δ ~3.3 ppm (SMe singlet), δ ~4.4 ppm (N-benzyl CH₂), and aromatic protons at δ 6.5–7.3 ppm .
- MS : ESI-HRMS confirms molecular ion [M+H]⁺ at m/z 230.1005 (C₁₄H₁₅NS⁺).
- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation) .
Advanced Research Questions
Q. How does the methylthio substituent influence electronic and steric properties in catalytic reactions?
The -SMe group is a moderate electron donor (σp = –0.05) with weak resonance effects, as per Hammett parameters. This enhances para-selectivity in Pd-catalyzed C–H functionalization (e.g., olefination) by directing electron density to the aromatic ring . Steric effects from the N-benzyl group further modulate regioselectivity, favoring meta/para products in cross-coupling reactions. Computational DFT studies (B3LYP/6-31G*) can model charge distribution .
Q. What mechanistic insights explain conflicting reactivity data in cross-coupling reactions involving this compound?
Contradictions in Suzuki-Miyaura coupling yields (e.g., 40–85%) may arise from:
- Ligand Effects : Bulky ligands (e.g., SPhos) suppress dehalogenation but increase steric hindrance.
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize Pd intermediates but may promote side reactions with -SMe.
- Substituent Interference : Competitive coordination of -SMe to Pd can inhibit transmetallation. Kinetic studies (UV-Vis monitoring) and XAS analysis of Pd intermediates are critical .
Q. How can this compound be applied in materials science?
The compound’s amine and sulfur groups enable functionalization of carbon-based nanomaterials. For example, it can anchor to graphene quantum dots (GQDs) via π-π stacking or covalent bonding, tuning optoelectronic properties. In one study, similar aniline derivatives shifted GQD photoluminescence to orange/red wavelengths (λem = 580–620 nm) for LED applications .
Q. What environmental fate studies are relevant for this compound?
While direct data are limited, analogous aniline derivatives show soil mobility dependent on pH and organic matter. Column experiments simulating vertical migration (e.g., sandy loam, 10 cm/day flow rate) reveal adsorption coefficients (Kd = 1.2–3.5 L/kg) and half-lives (t₁/₂ = 15–30 days) via HPLC-UV quantification. Microbial degradation pathways (e.g., Pseudomonas spp.) should be explored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
